molecular formula C13H24O B096108 12-Tridecyn-1-OL CAS No. 18202-11-4

12-Tridecyn-1-OL

Cat. No. B096108
CAS RN: 18202-11-4
M. Wt: 196.33 g/mol
InChI Key: XDKDILSPAPQFEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tricyclic compounds is a complex process that often involves multiple steps to ensure the correct conformation and configuration of the final product. Paper describes the synthesis of tricyclic deoxynucleoside analogs through a diastereoselective carbene addition and a Vorbruggen condensation. Similarly, paper details the synthesis of tricyclo[4.4.1.12,5]dodecan-11-ols via a cycloaddition reaction. These methods highlight the importance of controlling stereochemistry during the synthesis of tricyclic compounds, which would also be relevant for the synthesis of 12-Tridecyn-1-ol.

Molecular Structure Analysis

The molecular structure of tricyclic compounds is characterized by their three-ring system, which can significantly influence their conformational flexibility. In paper , modeling studies suggest a preference for a certain furanose ring conformation in the synthesized nucleoside analogs. Paper reports a tricyclic nucleoside with a locked conformation, analyzed by X-ray crystallography, which shows a restricted torsion angle in the furanose ring. These findings demonstrate the impact of the tricyclic structure on the overall molecular conformation, which would be an important consideration in the analysis of 12-Tridecyn-1-ol.

Chemical Reactions Analysis

The reactivity of tricyclic compounds can be influenced by their conformational rigidity. Although the papers do not directly discuss the chemical reactions of 12-Tridecyn-1-ol, they do provide insights into the reactivity of similar tricyclic structures. For example, the tricyclic nucleoside in paper is incorporated into oligonucleotides, which suggests that tricyclic compounds can participate in further chemical reactions, such as oligonucleotide synthesis. This could imply that 12-Tridecyn-1-ol may also be reactive under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tricyclic compounds are closely related to their molecular structure. The conformational rigidity described in papers and can affect properties such as solubility, melting point, and reactivity. The locked conformation of the tricyclic nucleoside in paper results in decreased affinity towards complementary DNA and RNA, which is a significant chemical property alteration. These studies suggest that the physical and chemical properties of 12-Tridecyn-1-ol would also be influenced by its tricyclic nature and the specific arrangement of its molecular structure.

Scientific Research Applications

  • Enzymatic Monoene Dehydrogenation : A study by Rodríguez et al. (2002) focused on the enzymatic 1,4-dehydrogenation reaction in the sex pheromone biosynthesis of the moth Spodoptera littoralis. This reaction involves converting (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. The synthesis of pentadeuterated chiral substrates, including 12-tridecyn-2-ol, was accomplished using immobilized porcine pancreatic lipase, indicating the potential of 12-Tridecyn-1-OL in enzymatic processes and pheromone biosynthesis (Rodríguez, Clapés, Camps, & Fabriàs, 2002).

  • Oligonucleotide Therapeutics : Goyenvalle et al. (2016) reviewed the advances in oligonucleotide therapeutics, focusing on tricyclo-DNA chemistry, which has unique pharmacological properties and unprecedented uptake in many tissues after systemic administration. The potential use of 12-Tridecyn-1-OL derivatives in the development of more potent and nuclease-resistant antisense oligonucleotides was highlighted, particularly for neuromuscular disorders (Goyenvalle, Leumann, & García, 2016).

  • Drug Discovery and Click Chemistry : Kolb and Sharpless (2003) discussed the impact of click chemistry on drug discovery. Click chemistry uses reliable chemical transformations, including the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes. This process, which potentially involves 12-Tridecyn-1-OL, is crucial for developing new drugs due to its high dependability and specificity (Kolb & Sharpless, 2003).

  • Insect Pheromone Research : Voerman, Minks, and Houx (1974) explored the influence of certain acetates of alcohols, including 12-Tridecyn-1-OL, on the attractancy of sex pheromones in the Summerfruit Tortrix Moth, Adoxophyes orana. This research suggests that 12-Tridecyn-1-OL derivatives can modify insect behavior, indicating its potential application in pest control (Voerman, Minks, & Houx, 1974).

  • Antinociceptive Effects of Tricyclic Antidepressants : Micó et al. (1997) investigated the influence of β1- and β2-adrenergic blockers on the antinociceptive effect of tricyclic antidepressants in mice. While this study does not directly involve 12-Tridecyn-1-OL, it highlights the broader context of tricyclic compounds in pharmacological research, particularly in pain management (Micó, Gibert-Rahola, Casas, Rojas, Serrano, & Serrano, 1997).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors of "12-Tridecyn-1-OL" . Personal protective equipment and adequate ventilation are recommended when handling this compound .

properties

IUPAC Name

tridec-12-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h1,14H,3-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKDILSPAPQFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545182
Record name Tridec-12-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Tridecyn-1-OL

CAS RN

18202-11-4
Record name Tridec-12-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tridec-12-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SK Kang, HG Goh, JM Park, KL Hwang… - Bulletin of the Korean …, 1985 - koreascience.kr
… 12–Tetradecyn-1-ol THP ether (6); To a stirred and ice cooled solution of 12-tridecyn-1-ol THP ether (5) (2.80g) in dry THF (5ml) was added dropwise a solution of nbutyllithium in 1.6M n…
Number of citations: 8 koreascience.kr
K Shimada, A Sugawara, T Korenaga, H Kawashima - Lipids, 2017 - Springer
… on silica gel to obtain 12-tridecyn-1-ol (40, 108 mg, 68% yield from 38) [59] as colorless oil. … A hexane solution of 12-tridecyn-1-ol (40, 115 mg, 0.59 mmol) was treated with Lindlar …
Number of citations: 6 link.springer.com
JM Schnur, R Price, P Schoen, P Yager, JM Calvert… - Thin Solid Films, 1987 - Elsevier
Hollow tubule-shaped microstructures have been fabricated by self-organization of polymerizable diacetylenic phospholipid molecules. These microstructures have potential …
Number of citations: 186 www.sciencedirect.com
MD Spagnol - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
B Shi - 2003 - search.proquest.com
The first syntheses of the antitumor agents (E)-volkendousin (1.1) and acetonide (1.3) were accomplished in 20% and 30% overall yields, respectively, by efficient routes from readily …
Number of citations: 2 search.proquest.com
石黒聖惠 - nupals.repo.nii.ac.jp
… 12-octadecynoic acid は,12-tridecyn-1-ol の末端アルキン部にペンチル基を導 入したのち,ヒドロキシ基のカルボキシル基への酸化により合成できると考えられ る.しかし,12-tridecyn-1-ol は市販され…
Number of citations: 0 nupals.repo.nii.ac.jp

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